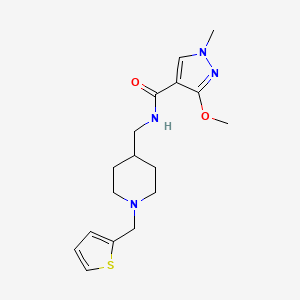

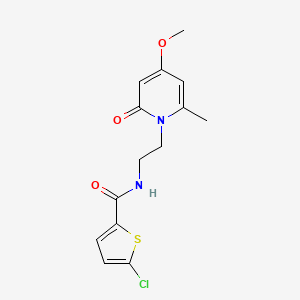

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea, also known as BAY 43-9006 or sorafenib, is a potent inhibitor of multiple kinases involved in tumor growth and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 2001 and was subsequently approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. In recent years, extensive research has been conducted on the synthesis, mechanism of action, biochemical and physiological effects, and future directions of sorafenib.

Wirkmechanismus

Target of Action

The primary target of 1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .

Mode of Action

This compound binds to the colchicine binding site of tubulin . The binding inhibits tubulin polymerization, thereby disrupting the formation and function of microtubules . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Biochemical Pathways

The compound’s action primarily affects the microtubule dynamics within the cell . By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division . This disruption can lead to cell cycle arrest, particularly at the G2/M phase, and ultimately induce apoptosis .

Result of Action

The compound’s action results in the inhibition of colony formation in certain cell lines, such as BT-474 cells . This inhibition is concentration-dependent, suggesting a dose-response relationship . Moreover, the compound induces apoptosis, a form of programmed cell death, via cell cycle arrest at the sub-G1 and G2/M phase .

Action Environment

The action, efficacy, and stability of 1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea can be influenced by various environmental factors These may include the pH and temperature of the cellular environment, the presence of other interacting molecules, and the specific characteristics of the target cells

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for use in lab experiments. It is a potent inhibitor of multiple kinases involved in tumor growth and angiogenesis, making it a useful tool for studying these pathways. Sorafenib is also commercially available and has been extensively studied in preclinical and clinical settings, providing a wealth of information on its mechanism of action and effects. However, sorafenib also has limitations for lab experiments. It can cause off-target effects due to its inhibition of multiple kinases, making it difficult to attribute specific effects to a single kinase target. Additionally, sorafenib can be toxic to cells at high concentrations, limiting its use in some experiments.

Zukünftige Richtungen

There are several future directions for research on sorafenib. One area of interest is the identification of biomarkers that can predict response to sorafenib treatment. Another area of interest is the development of combination therapies that can enhance the anti-tumor and anti-angiogenic effects of sorafenib. Additionally, there is interest in the development of sorafenib analogs that can overcome limitations of the current compound, such as off-target effects and toxicity. Overall, sorafenib remains a promising tool for the study of tumor growth and angiogenesis, and continued research on this compound is warranted.

Synthesemethoden

Sorafenib is synthesized through a multi-step process involving the reaction of 4-(2-methoxyphenoxy)but-2-yn-1-ol with benzylisocyanate, followed by N-methylation with methyl iodide. The resulting intermediate is then reacted with urea to yield sorafenib. This synthesis method has been optimized to produce high yields of pure sorafenib with minimal impurities.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied in preclinical and clinical settings for its anti-tumor and anti-angiogenic effects. It has been shown to inhibit multiple kinases involved in tumor growth and angiogenesis, including RAF kinases, VEGFRs, and PDGFRs. Sorafenib has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In clinical trials, sorafenib has demonstrated efficacy in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, leading to its FDA approval for these indications.

Eigenschaften

IUPAC Name |

1-benzyl-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-23-17-11-5-6-12-18(17)24-14-8-7-13-20-19(22)21-15-16-9-3-2-4-10-16/h2-6,9-12H,13-15H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCCUQRZVPSWGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

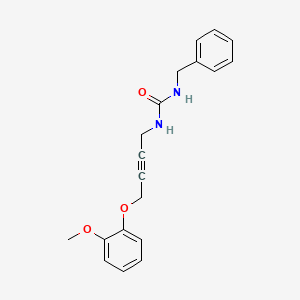

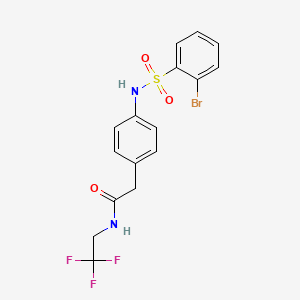

![(E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide](/img/structure/B2900423.png)

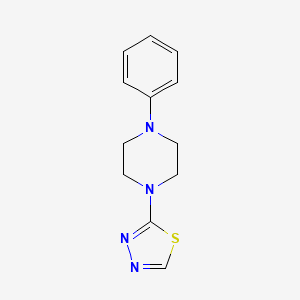

![3-{[(4-chlorophenyl)(methyl)amino]sulfonyl}-N-(3-ethoxybenzyl)thiophene-2-carboxamide](/img/structure/B2900428.png)

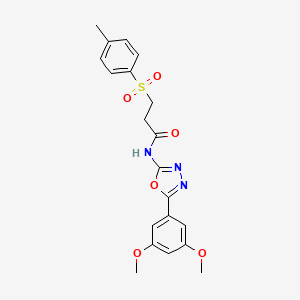

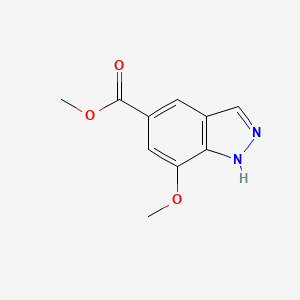

![2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2900430.png)

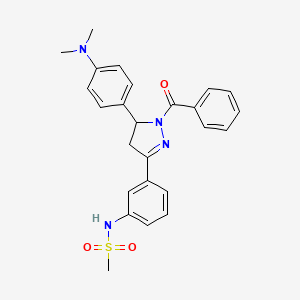

![4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2900434.png)

![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate](/img/structure/B2900439.png)